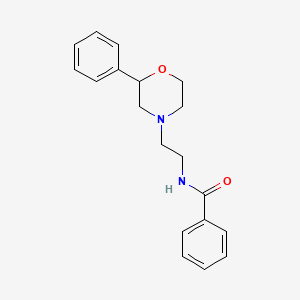

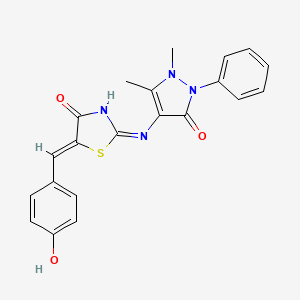

N-(2-(2-phenylmorpholino)ethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzamide derivatives, which could include “N-(2-(2-phenylmorpholino)ethyl)benzamide”, is often performed through direct condensation of benzoic acids and amines . This process is usually carried out under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . The reaction is considered green, rapid, mild, and highly efficient .科学的研究の応用

Synthesis and Chemical Properties

Benzamide Derivatives and Nitric Oxide Production : Research has identified new benzamide derivatives isolated from Limonia acidissima, which were found to inhibit nitric oxide production in microglia cells. These compounds were characterized through extensive spectral analyses, highlighting their potential as pharmacological agents in neuroinflammatory conditions (Ki Hyun Kim et al., 2009).

Catalysis and Organic Synthesis : Studies on the use of Keggin heteropolyacids as environmentally benign catalysts for synthesizing 2-Benzoylamino-N-phenyl-benzamide derivatives under solvent-free conditions have been reported. These compounds exhibit significant antibacterial and antifungal activities, suggesting their utility in developing new antimicrobial agents (Karima Ighilahriz-Boubchir et al., 2017).

Biological Activities and Applications

Anticancer Activity : A series of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and showed moderate to excellent anticancer activity against several cancer cell lines. This suggests the potential of these compounds in cancer therapy (B. Ravinaik et al., 2021).

Neuroleptic Activity : The synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for anti-acetylcholinesterase (anti-AChE) activity reveal that certain modifications can lead to compounds with potent inhibitory effects. This highlights their potential as therapeutic agents for neurological disorders such as Alzheimer's disease (H. Sugimoto et al., 1990).

Innovative Approaches in Drug Design and Development

Metalloligands for Magnetic Materials : The coordination of certain benzamide derivatives with copper ions has led to the formation of metalloligands, which, when combined with lanthanide salts, yield complexes exhibiting single-molecule magnet (SMM) and single-chain magnet (SCM) behaviors. This opens up new avenues in the design of magnetic materials for technological applications (J. Costes et al., 2010).

Antimicrobial Properties : The synthesis of new 2-((4-ethylphenoxy)methyl)benzoylthioureas and their evaluation against various bacterial and fungal strains demonstrate the antimicrobial potential of these compounds. Their activity was influenced by the type, number, and position of substituents on the phenyl group, indicating the importance of structural features in antimicrobial efficacy (Carmen Limban et al., 2011).

Safety and Hazards

The safety data sheet for benzamide, a related compound, indicates that it is harmful if swallowed or absorbed through the skin. It may cause eye and skin irritation and may cause respiratory and digestive tract irritation . The toxicological properties of this material have not been fully investigated .

特性

IUPAC Name |

N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c22-19(17-9-5-2-6-10-17)20-11-12-21-13-14-23-18(15-21)16-7-3-1-4-8-16/h1-10,18H,11-15H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULESMOMHNLDMQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CCNC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-phenylmorpholino)ethyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(Cyanomethyl)(phenyl)carbamoyl]methoxy}benzamide](/img/structure/B2999970.png)

![2-{[5-(Thiophen-2-yl)-1,2,4-triazin-3-yl]sulfanyl}acetic acid](/img/structure/B2999973.png)

![5-((7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2999974.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide](/img/structure/B2999976.png)

![6-phenoxy-4-[(E)-2-(2-thienyl)ethenyl]-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2999984.png)

![Ethyl 2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylate](/img/structure/B2999985.png)

![(Z)-3-[3-Bromo-4-[(4-bromophenyl)methoxy]-5-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2999988.png)

![ethyl 6-chloro-4-{[3-(trifluoromethyl)phenyl]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2999989.png)

![[4-(Aminomethyl)-1,3,6,7,9,9a-hexahydro-[1,4]oxazino[3,4-c][1,4]oxazin-4-yl]methanol](/img/structure/B2999990.png)